2-Bromo-4-iodothiazole
Description
2-Bromo-4-iodothiazole is a halogenated heterocyclic compound featuring a thiazole core substituted with bromine and iodine at positions 2 and 4, respectively. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, and their halogenated derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and reactivity.
Molecular Formula: C₃HBrINS
Estimated Molecular Weight: ~290.92 g/mol (calculated based on analogous thiazole derivatives).
Key Properties:
- Iodine’s polarizability may improve solubility in non-polar solvents compared to smaller halogens.
- Bromine and iodine act as orthogonal leaving groups, enabling sequential functionalization.
Properties
CAS No. |
41731-34-4 |
|---|---|
Molecular Formula |
C3HBrINS |
Molecular Weight |
289.92 g/mol |
IUPAC Name |
2-bromo-4-iodo-1,3-thiazole |
InChI |
InChI=1S/C3HBrINS/c4-3-6-2(5)1-7-3/h1H |
InChI Key |
VQHBOCRSEWMFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodothiazole typically involves the halogenation of thiazole derivatives. One common method is the bromination of 2-iodothiazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-iodothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used in the presence of bases such as potassium carbonate.
Major Products Formed:
Substitution Products: Depending on the reagent used, products can include azides, thiols, or other substituted thiazoles.
Coupling Products: Complex biaryl or heteroaryl compounds are typically formed through cross-coupling reactions.
Scientific Research Applications
2-Bromo-4-iodothiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodothiazole depends on its application:
In Medicinal Chemistry: The compound can interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function.
In Material Science: The electronic properties of the thiazole ring, combined with the halogen atoms, contribute to its conductivity and stability in organic semiconductors.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. 4-Bromo-2-(thiomethyl)thiazole
Molecular Formula : C₄H₄BrNS₂
Molecular Weight : 210.12 g/mol.
Key Differences :
- Substituents : Thiomethyl (-SMe) at position 2 vs. iodine in 2-Bromo-4-iodothiazole.
- Reactivity : The -SMe group is electron-donating, stabilizing the thiazole ring, whereas iodine is electron-withdrawing, activating the ring for electrophilic attacks.
- Applications : -SMe derivatives are often used as ligands in catalysis, whereas iodinated thiazoles are intermediates in Suzuki-Miyaura couplings.
2.2. 2-Bromo-4-chloro-1H-benzo[d]imidazole
Molecular Formula : C₇H₄BrClN₂
Molecular Weight : 231.48 g/mol.
Key Differences :
- Core Structure : Benzimidazole (fused benzene-imidazole) vs. thiazole.
- Halogen Effects : Chlorine’s higher electronegativity increases ring electron deficiency compared to iodine, altering nucleophilic substitution kinetics.
- Applications : Benzimidazoles are prevalent in antiviral agents, whereas thiazoles are more common in kinase inhibitors.
2.3. 2-Bromo-4-nitroimidazole
Molecular Formula : C₃H₂BrN₃O₂
Molecular Weight : 207.97 g/mol.
Key Differences :
- Substituents: Nitro (-NO₂) at position 4 vs. iodine.
- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing aromaticity and increasing acidity (pKa ~1–2) compared to iodine’s moderate electron-withdrawing effect.
- Applications : Nitroimidazoles are radiosensitizers in cancer therapy, while iodothiazoles are explored in antimicrobial agents.
2.4. 4-Bromo-2-lithiothiazole
Molecular Formula : C₃HBrLiNS
Molecular Weight : 168.92 g/mol.
Key Differences :
- Reactivity : Lithiated derivatives are highly reactive in nucleophilic additions, whereas this compound is more suited for electrophilic substitutions.
- Stability : Lithiated species require low-temperature handling (-78°C), unlike the more stable iodothiazole.
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogens/Substituents | Key Applications |
|---|---|---|---|---|
| This compound | C₃HBrINS | ~290.92 | Br (C2), I (C4) | Cross-coupling, drug intermediates |
| 4-Bromo-2-(thiomethyl)thiazole | C₄H₄BrNS₂ | 210.12 | Br (C4), -SMe (C2) | Catalysis, ligand design |
| 2-Bromo-4-chloro-1H-benzimidazole | C₇H₄BrClN₂ | 231.48 | Br (C2), Cl (C4) | Antiviral agents |
| 2-Bromo-4-nitroimidazole | C₃H₂BrN₃O₂ | 207.97 | Br (C2), -NO₂ (C4) | Radiosensitizers |
| 4-Bromo-2-lithiothiazole | C₃HBrLiNS | 168.92 | Br (C4), Li (C2) | Organometallic synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
